molecular formula C13H17BrO9 B13437217 methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate

methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate

Cat. No.: B13437217
M. Wt: 397.17 g/mol
InChI Key: GWTNLHGTLIBHHZ-GCHJQGSQSA-N
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Description

Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is a complex organic compound that belongs to the class of oxane derivatives This compound is characterized by the presence of multiple acetoxy groups and a bromine atom attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable oxane derivative, which is then subjected to bromination to introduce the bromine atom at the 6-position.

    Acetylation: The brominated oxane derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetoxy groups at the 3, 4, and 5 positions.

    Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the bromine atom can yield the corresponding oxane derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products Formed

    Oxidation: Formation of triacetyloxy oxane carboxylic acids.

    Reduction: Formation of triacetyloxy oxane carboxylate.

    Substitution: Formation of hydroxyl or amino-substituted oxane derivatives.

Scientific Research Applications

Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various bioactive compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate involves its interaction with specific molecular targets. The acetoxy groups and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-chlorooxane-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-fluorooxane-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-iodooxane-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate imparts unique reactivity and properties compared to its halogen-substituted analogs

Properties

Molecular Formula

C13H17BrO9

Molecular Weight

397.17 g/mol

IUPAC Name

methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate

InChI

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11+,12+/m1/s1

InChI Key

GWTNLHGTLIBHHZ-GCHJQGSQSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C

Origin of Product

United States

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